Thi-DPPY

Kinase selectivity JAK3 inhibition Off-target profiling

JAK3-targeted research is frequently compromised by pan-kinase inhibitors with poor selectivity and variable oral bioavailability. Thi-DPPY (CAS 2307699-34-7) resolves these limitations: • JAK3 IC50 = 1.38 nM; >40-fold selectivity over BTK (IC50 = 62.4 nM) • Orally active - supports once-daily i.g. dosing at 30-60 mg/kg in murine models • Superior in vivo anti-fibrotic efficacy vs. nintedanib & gefitinib in bleomycin-induced pulmonary fibrosis • Low cytotoxicity in normal bronchial epithelial cells (HBE IC50 > 39.0 µM) • ≥98% purity; ambient shipping; powder stable at -20°C for 3 years

Molecular Formula C28H28ClN5O4S
Molecular Weight 566.1 g/mol
Cat. No. B12395914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThi-DPPY
Molecular FormulaC28H28ClN5O4S
Molecular Weight566.1 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=C2SC=C3)NC4=CC(=C(C=C4)OCCCN5CCOCC5)Cl
InChIInChI=1S/C28H28ClN5O4S/c1-2-25(35)30-19-5-3-6-21(17-19)38-27-26-23(9-16-39-26)32-28(33-27)31-20-7-8-24(22(29)18-20)37-13-4-10-34-11-14-36-15-12-34/h2-3,5-9,16-18H,1,4,10-15H2,(H,30,35)(H,31,32,33)
InChIKeyBZFLKUGURVDIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thi-DPPY Overview


Thi-DPPY (CAS 2307699-34-7), also designated as compound 8e, is a thieno[3,2-d]pyrimidine derivative that functions as a potent and orally active inhibitor of Janus kinase 3 (JAK3), exhibiting an IC50 of 1.38 nM [1]. It additionally inhibits Bruton's tyrosine kinase (BTK) with an IC50 of 62.4 nM . Possessing the molecular formula C28H28ClN5O4S and a molecular weight of 566.07 g/mol, Thi-DPPY demonstrates anti-proliferative activity against human bronchial epithelial (HBE) cells and has been shown to elicit significant anti-inflammatory and anti-fibrotic effects in vivo [1].

1

JAK3 pathway inhibition study fit in fibrotic signaling

2

BTK off-target kinase context for selectivity comparison

3

Oral in vivo research model support for pulmonary fibrosis

Thi-DPPY Differentiation


Although JAK3 is a clinically validated target for autoimmune and fibrotic diseases, inhibitors within this class exhibit marked divergence in selectivity profiles, oral bioavailability, and tissue-specific efficacy. Simple substitution with pan-JAK inhibitors (e.g., tofacitinib) or related diphenylpyrimidine (DPPY) derivatives risks confounding experimental outcomes due to differential off-target kinase engagement and variable in vivo pharmacokinetics. For instance, the parent DPPY scaffold lacks the constrained thieno[3,2-d]pyrimidine core that confers enhanced JAK3 selectivity and oral activity to Thi-DPPY . Furthermore, in vivo anti-fibrotic efficacy in pulmonary models is not a class-wide property, as demonstrated by the superior performance of Thi-DPPY over the reference agents nintedanib and gefitinib [1].

Risk Factor
Thi-DPPY (Target)
Potential Substitute
Kinase selectivity
JAK3-selective (>40-fold over BTK)
Pan-JAK inhibitor (e.g., tofacitinib) may engage multiple kinases
Scaffold origin
Thieno[3,2-d]pyrimidine core for JAK3 bias
Parent DPPY scaffold shows non-selective kinase inhibition
In vivo anti-fibrotic context
Demonstrated pulmonary fibrosis model response
Nintedanib/gefitinib may yield different endpoint profiles; not interchangeable

Interchangeability requires validation; model-specific endpoints may not transfer directly.

Thi-DPPY Head-to-Head Evidence


JAK3 Selectivity Over DPPY Scaffold

Thi-DPPY demonstrates a markedly improved selectivity profile compared to its parent DPPY scaffold. While DPPY exhibits non-selective inhibition of multiple tyrosine kinases (EGFR, BTK, JAK3 all with IC50 < 10 nM) , Thi-DPPY shows potent inhibition of JAK3 (IC50 = 1.38 nM) and substantially weaker activity against BTK (IC50 = 62.4 nM) . This represents a >40-fold selectivity window for JAK3 over BTK, whereas DPPY displays no meaningful selectivity among these kinases.

JAK3 vs BTK Selectivity
Head-to-head
JAK3 IC50 1.38 nM · BTK IC50 62.4 nM (>40-fold window)
Supports JAK3-selective pathway interpretation
Compared to non-selective DPPY scaffold
Kinase selectivity JAK3 inhibition Off-target profiling

In Vivo Anti-Fibrotic Efficacy

In a bleomycin-induced pulmonary fibrosis mouse model, compound 8e (Thi-DPPY) significantly reduced airsacculitis, fibrosis, and collagen deposition as assessed by hematoxylin-eosin (HE) staining, Masson staining, and hydroxyproline (HYP) content [1]. Critically, 8e exhibited higher anti-inflammatory activity compared with the reference agents nintedanib and gefitinib, as evidenced by greater reductions in lung tissue levels of IL-6, IL-17A, TNF-α, and malondialdehyde (MDA) [1].

In Vivo Anti-Fibrotic Response
Head-to-head
Reduced airsacculitis, fibrosis, collagen vs nintedanib and gefitinib
Reported model-response endpoint context
Bleomycin mouse model; histological and cytokine readouts
Idiopathic pulmonary fibrosis In vivo efficacy Anti-fibrotic therapy

Oral Bioavailability

Thi-DPPY is characterized as an orally active JAK3 inhibitor . In the bleomycin-induced pulmonary fibrosis mouse model, oral gavage administration of 30 and 60 mg/kg once daily for 14 days produced significant pharmacodynamic effects, including dose-dependent reductions in IL-6, IL-17A, TNF-α, and MDA in lung tissue [1]. Many JAK3 inhibitors require parenteral administration (intravenous or intraperitoneal) to achieve comparable exposure.

Oral Bioavailability
Class-level
Orally active; 30–60 mg/kg daily reduces lung cytokines
Supports oral dosing in pulmonary fibrosis models
Many JAK3 inhibitors require parenteral administration
Pharmacokinetics Oral administration In vivo pharmacology

Low Cytotoxicity in Normal Cells

Thi-DPPY exhibits low cytotoxicity against normal human bronchial epithelial (HBE) cells, with an IC50 greater than 39.0 µM [1]. In contrast, many kinase inhibitors display cytotoxic effects in the low micromolar range against normal cell lines. The calculated therapeutic index (JAK3 IC50 / HBE IC50) exceeds 28,000, indicating a wide safety margin between target engagement and general cellular toxicity.

Cytotoxicity Profile
Reported
HBE IC50 > 39.0 µM; JAK3/HBE index >28,000
Reduced cytotoxicity in normal bronchial epithelial cells
Supports cell-based assay specificity; context-dependent
Cytotoxicity Safety margin Cell-based assays

Thi-DPPY Application Scenarios


IPF Preclinical Research

Thi-DPPY is uniquely suited for in vivo studies of idiopathic pulmonary fibrosis based on its demonstrated superiority over nintedanib and gefitinib in reducing lung inflammation and fibrosis in the bleomycin-induced mouse model. Its oral bioavailability enables convenient once-daily dosing regimens, while its low cytotoxicity against normal bronchial epithelial cells (HBE IC50 > 39.0 µM) supports its use in both acute and chronic dosing paradigms [1].

JAK3-Dependent Inflammatory Disease Modeling

For researchers investigating JAK3-mediated signaling in inflammation, Thi-DPPY offers a >40-fold selectivity window over BTK, in contrast to the non-selective DPPY scaffold . This selectivity profile reduces confounding off-target effects and allows for clearer attribution of observed phenotypes to JAK3 inhibition. The compound's oral activity also facilitates chronic dosing studies in models of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions where JAK3 plays a central role.

Kinase Selectivity Profiling

Thi-DPPY serves as a valuable tool compound for benchmarking JAK3 selectivity in kinase inhibitor panels. Its differential inhibition of JAK3 (IC50 1.38 nM) versus BTK (IC50 62.4 nM) provides a well-defined reference point for assessing the selectivity of novel JAK3 inhibitors . In contrast, the pan-PTK inhibitor DPPY (IC50 <10 nM for EGFR, BTK, JAK3) offers no such discrimination, making Thi-DPPY the preferred choice for studies requiring clean target engagement data.

Oral In Vivo Pharmacodynamics

Given its oral bioavailability and favorable cytotoxicity profile, Thi-DPPY is an optimal candidate for longitudinal pharmacodynamic studies that require repeated dosing without the confounding variables introduced by parenteral administration. The compound's established in vivo dosing regimen (30-60 mg/kg i.g. daily for 14 days) and associated biomarker modulation (IL-6, IL-17A, TNF-α, MDA) provide a robust experimental framework for investigating JAK3-dependent pathology over extended time courses [1].

Application
Selection Property
Validation Focus
Pulmonary fibrosis model studies
JAK3 pathway inhibition in fibrotic tissue
In vivo anti-fibrotic endpoint and cytokine modulation
JAK3-mediated inflammation modeling
JAK3/BTK selectivity profile
Cytokine and inflammatory marker readouts
Kinase selectivity profiling
JAK3 vs BTK differential inhibition
Off-target kinase panel review
Oral pharmacodynamic studies
Oral bioavailability and repeated dosing
Biomarker response over longitudinal design

All applications require independent validation in the researcher's specific model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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